molecular formula C17H13F3O3 B1327974 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone CAS No. 898759-34-7

3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

Cat. No. B1327974
M. Wt: 322.28 g/mol
InChI Key: ZOGNYISBTHYRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the ether group of the 1,3-dioxolane ring. The trifluoromethyl group might make the compound more reactive towards nucleophilic attack .

Scientific Research Applications

  • X-Ray Diffraction and Quantum-Chemical Studies : A study by Korlyukov et al. (2003) examined the molecular structure of a closely related compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, using X-ray diffraction. This study contributes to understanding the reactivity of different groups in similar molecular structures.

  • Polymerization and Material Properties : Okamoto et al. (2007) investigated the polymerization of perfluoro-2-methylene-1,3-dioxolane and its properties. They found that the resulting polymer was insoluble in organic solvents but dissolved at high temperatures, offering potential applications in materials science. This study is significant for understanding the physical properties of polymers derived from similar dioxolane compounds (Okamoto et al., 2007).

  • Biotransformation in Synthesis : Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida to synthesize intermediates for creating high-value chemicals from phenyl-1,3-dioxolanes. This research is crucial for understanding the biotechnological applications of similar dioxolane compounds (Williams et al., 1990).

  • Chemical Synthesis Techniques : Research by Naeimi et al. (2016) presented a method for synthesizing 2-arylbenzoxazoles using a dioxolane derivative. This study highlights innovative approaches to chemical synthesis involving dioxolane structures (Naeimi et al., 2016).

  • Potential Medical Applications : Brånalt et al. (1996) described the synthesis of 1,3-dioxolan-2-ylnucleosides, exploring their potential as HIV inhibitors. Although they found the compounds inactive against HIV-1, this research is significant for exploring medical applications of dioxolane derivatives (Brånalt et al., 1996).

properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNYISBTHYRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645076
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

CAS RN

898759-34-7
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.